molecular formula C10H22OSi B14587838 Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- CAS No. 61077-59-6

Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-

Cat. No.: B14587838
CAS No.: 61077-59-6
M. Wt: 186.37 g/mol
InChI Key: RXYOVXIJLWBNEM-UHFFFAOYSA-N
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Description

Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is an organosilicon compound with a unique structure that combines a silane group with a butenyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with 1-(1-methylethyl)-3-buten-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

(CH3)3SiCl+HOCH2CH2CH=CH2(CH3)3SiOCH2CH2CH=CH2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{HOCH}_2\text{CH}_2\text{CH=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH}_2\text{CH=CH}_2 + \text{HCl} (CH3​)3​SiCl+HOCH2​CH2​CH=CH2​→(CH3​)3​SiOCH2​CH2​CH=CH2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- has several scientific research applications:

    Biology: Potential use in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various functional groups.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing for the modification of molecular structures. This interaction can lead to changes in the physical and chemical properties of the target molecules, enhancing their stability, reactivity, or functionality.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

    Phenylsilane: Contains a phenyl group attached to the silicon atom.

Uniqueness

Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is unique due to the presence of the butenyl ether group, which provides additional reactivity and functionality compared to simpler silanes. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61077-59-6

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

trimethyl(2-methylhex-5-en-3-yloxy)silane

InChI

InChI=1S/C10H22OSi/c1-7-8-10(9(2)3)11-12(4,5)6/h7,9-10H,1,8H2,2-6H3

InChI Key

RXYOVXIJLWBNEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)O[Si](C)(C)C

Origin of Product

United States

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